Hafnium dihydride

Übersicht

Beschreibung

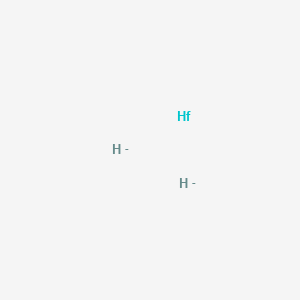

Hafnium dihydride is a binary compound of hafnium and hydrogen . It is a type of metal hydride, characterized by its high hydrogen content. It is a crystalline solid with a formula weight of 180.506 .

Molecular Structure Analysis

The structural and elastic properties of Hafnium dihydride have been investigated by first principles calculation based on density functional theory . The calculated lattice parameters are in good agreement with the available results .

Chemical Reactions Analysis

Hafnium diboride (HfB2) nanoparticles have been prepared by a solid-state reaction of hafnium dioxide (HfO2), metallic magnesium (Mg) and sodium borohydride (NaBH4) at 700°C in an autoclave . The structure and morphology of the obtained product are investigated by X-ray powder diffraction (XRD), transmission electron microscopy (TEM) and scanning electron microscopy (SEM) .

Physical And Chemical Properties Analysis

Hafnium dihydride is a crystalline solid . Its density is 11400 kg/m³ . The oxidation number of hafnium in hafnium dihydride is 2 . Hafnium is a heavy, hard, and ductile metal . It has twice the density of zirconium, a higher phase transition temperature, and a higher melting point . Elemental hafnium reacts with hydrogen (>250°C), carbon (>500°C), and nitrogen (>900°C) to form brittle, nonstoichiometric interstitial compounds with metal-like conductivity .

Wissenschaftliche Forschungsanwendungen

1. Catalysis in Chemical Synthesis

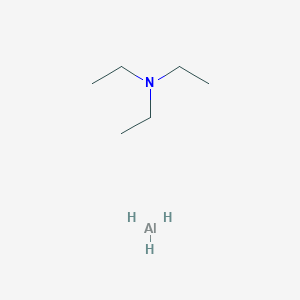

- Application Summary : Hafnium dihydride is utilized in catalytic processes to facilitate various chemical reactions, including hydrogenation .

- Methods : Employing high-level quantum chemical calculations to evaluate mechanistic possibilities for catalysts containing Hafnium dihydride .

- Results : The active species in these catalysts is a trans-dihydride complex, which shows excellent agreement with experimental observations and provides insights into chemoselectivity .

2. Electronics and Semiconductor Devices

- Application Summary : Hafnium dihydride is explored for its potential in advanced circuit applications, particularly in ferroelectric devices .

- Methods : Research into hafnium oxide-based ferroelectric films and devices, from fundamentals to applications, addressing technological challenges and performance optimization .

- Results : Demonstrated potential for post-Moore integrated circuit innovations with higher energy efficiency and larger integration scale .

3. Nuclear Reactor Control

- Application Summary : Hafnium hydride is investigated for use as a neutron absorber in nuclear reactors due to its ability to absorb neutrons efficiently .

- Methods : Application of hafnium hydride in fast reactors, where fast neutrons are moderated and captured effectively .

- Results : Increase in the life of control rods is considered due to the large neutron capture cross sections of Hafnium isotopes .

4. Energy Storage Systems

- Application Summary : Hafnium hydride is studied for its potential use in hydrogen storage applications, contributing to the development of hydrogen fuel cells and energy storage systems .

- Methods : Investigating the ability of HfH2 powder to store and release hydrogen gas .

- Results : Identified as a promising material for hydrogen-based energy storage systems due to its hydride properties .

5. Aerospace Materials

- Application Summary : Hafnium compounds, including hydrides, are critical for various aerospace applications due to their high-temperature stability and strength .

- Methods : Utilization of hafnium borides and hydrides in superalloys and coatings for components subjected to extreme temperatures .

- Results : Hafnium borides, including hydrides, are identified as important materials for high-temperature ceramics and coatings in aerospace modules .

6. Medical Imaging

- Application Summary : Hafnium oxide nanoparticles, derived from Hafnium hydride, are evaluated as contrast agents in X-ray computed tomography .

- Methods : Comparing the imaging characteristics of synthesized hafnium oxide nanoparticles with gadolinium- and iodine-based clinical contrast agents using a cylindrical phantom .

- Results : Hafnium oxide nanoparticles showed superior image quality in terms of contrast and noise, especially at higher X-ray energies, recommending their use in CT imaging .

Each of these applications demonstrates the versatility and potential of Hafnium dihydride in advancing technology across various scientific fields.

7. High-Temperature Alloys

- Application Summary : Hafnium dihydride is added to high-entropy alloys (HEAs) to enhance their high-temperature properties .

- Methods : The addition of small amounts of Hafnium (Hf) to Co-based HEAs has been shown to reduce Al2O3 inclusions and promote the formation of stable Hf-rich inclusions .

- Results : The inclusion characteristics are significantly altered, affecting the physical parameters of the HEA melt and potentially improving the alloy’s performance at elevated temperatures .

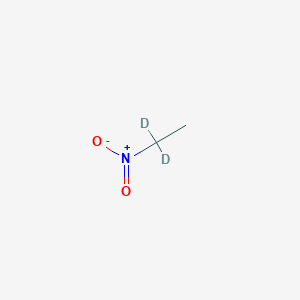

8. Hydrogen Gas Generation

- Application Summary : Hafnium hydride is used as a portable source of hydrogen gas, which is crucial for various industrial and energy applications .

- Methods : Hydride compounds like Hafnium hydride can release hydrogen gas upon decomposition, which is utilized in generating hydrogen on-demand .

- Results : The ability to produce hydrogen gas in a controlled manner from Hafnium hydride makes it a valuable resource for applications requiring portable hydrogen supplies .

Safety And Hazards

Zukünftige Richtungen

Ferroelectric hafnium and zirconium oxides have undergone rapid scientific development over the last decade, pushing them to the forefront of ultralow-power electronic systems . Maximizing the potential application in memory devices or supercapacitors of these materials requires a combined effort by the scientific community to address technical limitations, which still hinder their application .

Eigenschaften

IUPAC Name |

hafnium;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

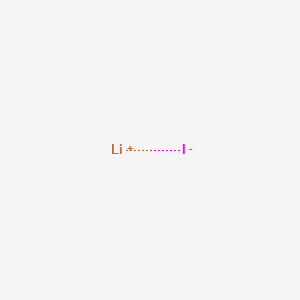

InChI |

InChI=1S/Hf.2H/q;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGFBBAXRCHZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Hf-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Pfaltz and Bauer MSDS] | |

| Record name | Hafnium hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20984 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hafnium dihydride | |

CAS RN |

12770-26-2 | |

| Record name | Hafnium dihydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium hydride (HfH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HAFNIUM DIHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J86I9DW1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)